molecular formula C16H17NO2 B443914 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid CAS No. 16880-77-6

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid

Cat. No.: B443914
CAS No.: 16880-77-6
M. Wt: 255.31g/mol
InChI Key: IDHKDXPCZXZWOZ-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors under controlled conditions. Specific details on the synthetic routes and reaction conditions are often proprietary and may vary depending on the desired purity and yield .

Industrial Production Methods

Industrial production methods for this compound are not widely documented, likely due to its specialized use in research rather than large-scale manufacturing.

Chemical Reactions Analysis

Types of Reactions

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired outcome .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives with additional oxygen-containing functional groups, while reduction may produce more saturated compounds .

Scientific Research Applications

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: It serves as a probe or ligand in biochemical assays to study enzyme interactions and receptor binding.

    Medicine: Research into its potential therapeutic effects, including antimicrobial and anticancer properties, is ongoing.

    Industry: It is used in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate biological pathways, leading to various physiological effects. The exact molecular targets and pathways involved are subjects of ongoing research .

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other quinoline derivatives, such as:

  • Quinoline-2-carboxylic acid
  • Quinoline-4-carboxylic acid
  • 6,7,8,9-Tetrahydroquinoline-2-carboxylic acid

Uniqueness

6,7,8,9,10,11-Hexahydrocycloocta[b]quinoline-12-carboxylic acid is unique due to its specific structure, which imparts distinct chemical and biological properties. Its hexahydrocycloocta ring system differentiates it from other quinoline derivatives, potentially leading to unique interactions with biological targets and novel applications in research .

Properties

IUPAC Name

6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17NO2/c18-16(19)15-11-7-3-1-2-4-9-13(11)17-14-10-6-5-8-12(14)15/h5-6,8,10H,1-4,7,9H2,(H,18,19)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDHKDXPCZXZWOZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCCC2=NC3=CC=CC=C3C(=C2CC1)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40358012
Record name 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

16880-77-6
Record name 6,7,8,9,10,11-hexahydrocycloocta[b]quinoline-12-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40358012
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 6,7,8,9,10,11-HEXAHYDROCYCLOOCTA(B)QUINOLINE-12-CARBOXYLIC ACID
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URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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